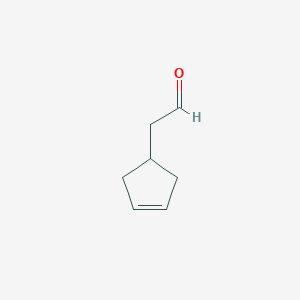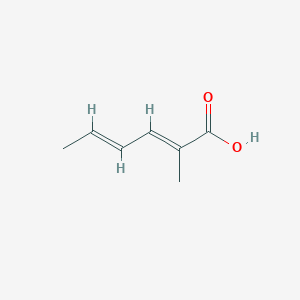
2-(2-Oxooxazolidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxooxazolidin-5-yl)acetic acid is a versatile compound with significant applications in organic synthesis and pharmaceutical research. This compound features an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the oxazolidinone ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms (S)-2-{3-[(benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid in high yield . The α-carboxyl group in this compound is protected from reaction with electrophilic reagents, while the second carboxyl group remains free and can be converted into activated esters or mixed anhydrides for further synthesis .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-temperature NMR experiments helps in the rigorous structure assignment of the products, ensuring the selectivity and efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Oxooxazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include pentafluorophenyl esters, dimethyl aspartate, and lysine derivatives . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific catalysts to ensure selectivity and yield.
Major Products: The major products formed from these reactions include dipeptides and N-(hydroxymethyl-amino)succinimide, among others . The steric bulkiness of amino acid esters favors dipeptide formation, but the reaction selectivity can be unpredictable .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxooxazolidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound is valuable in the study of protein synthesis and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting bacterial infections.
Wirkmechanismus
The mechanism of action of 2-(2-Oxooxazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazolidinone ring plays a crucial role in its biological activity, allowing it to inhibit protein synthesis in bacteria. This inhibition occurs through the binding of the compound to the bacterial ribosome, preventing the formation of essential proteins and ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Sutezolid: Another oxazolidinone antibiotic with enhanced activity against multidrug-resistant bacteria.
Eperezolid: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 2-(2-Oxooxazolidin-5-yl)acetic acid is unique due to its specific structure and the presence of the acetic acid moiety, which imparts distinct chemical properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFESAXMFTYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)











